[3-(Aminomethyl)phenyl]urea
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Overview
Description
[3-(Aminomethyl)phenyl]urea is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is a derivative of urea, featuring an aminomethyl group attached to the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [3-(Aminomethyl)phenyl]urea involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient, environmentally friendly, and suitable for large-scale production. The reaction typically proceeds under mild conditions, promoting high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These intermediates can be generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns.
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
[3-(Aminomethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRLPFDNAPTGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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